2-Bromo-2-methylpropanamide
Overview
Description
2-Bromo-2-methylpropanamide is a chemical compound utilized in synthetic organic chemistry for the preparation of various organic molecules, highlighting its versatility and importance in chemical synthesis and transformations.
Synthesis Analysis
The synthesis of 2-Bromo-2-methylpropanamide involves reactions with primary, secondary, or tertiary amines, yielding corresponding amide derivatives. These reactions are catalyzed by silver oxide under specific conditions to achieve high yields and enantiomeric excess, demonstrating the compound's reactivity and application in producing optically active derivatives (D'angeli et al., 1991).
Molecular Structure Analysis
Structural analysis through X-ray crystallography reveals insights into the molecular geometry and electron distribution, crucial for understanding its reactivity and interaction with other molecules. However, specific molecular structure analyses of 2-Bromo-2-methylpropanamide are not detailed in the provided studies.
Chemical Reactions and Properties
2-Bromo-2-methylpropanamide undergoes base-promoted reactions with lactams, leading to the formation of spiro-oxazolidinones. These reactions are significant for synthesizing complex cyclic compounds, which have various chemical and biological applications (Scrimin et al., 1988).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are determined by the molecular structure and contribute to its application in different chemical reactions. Specific physical properties of 2-Bromo-2-methylpropanamide were not directly discussed in the referenced studies.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, are influenced by the bromine atom's presence, making it a versatile intermediate in organic synthesis. For instance, its reactions with β-dicarbonyl compounds produce dioxopyrrolidines and oxazolidine-4-ones, showcasing its utility in synthesizing heterocyclic compounds (Marchetti, 2003).
Scientific Research Applications
Synthesis and Solvolytic Behaviour
2-Bromo-2-methylpropanamides are integral in the synthesis of oxazolidinones and spiro-oxazolidinones. Through a base-promoted reaction with various lactams, these compounds are formed and can be hydrolyzed under acidic conditions to yield ω-aminoester amides. Additionally, the solvolytic behaviour of monocyclic oxazolidinones obtained from common amides with 2-bromoamides is a topic of significant interest (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).
Vibrational Spectroscopy and Conformational Analysis
The electronic properties and vibrational mode couplings of structures analogous to paracetamol, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have been investigated. This includes the use of spectroscopic and electronic properties assessments and topological analysis to understand intramolecular hydrogen bonds and the interplay between steric and electrostatic interactions (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).
Reactions with β-Enaminones
Research demonstrates that β-enaminones react with N-alkyl-2-bromo-2-methylpropanamides to form oxazolidin-4-ones and spiro-oxazolidinone derivatives. These findings are important for understanding the behavior of various compounds in the presence of 2-bromo-2-methylpropanamides and have implications for the synthesis of new chemical structures (Veronese, Scrimin, Vecchiati, Sferra, & D'angeli, 1984).
Antimicrobial Activity
Studies on 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides, which include 2-bromo-2-methylpropanamide derivatives, have shown these compounds to exhibit low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi. This research provides insights into the potential use of these compounds in antimicrobial applications, although their effectiveness appears limited (Grishchuk, Symchak, Baranovskii, Klimnyuk, & Pokryshko, 2013).
Photochemical Reactions
The photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been explored, revealing processes like dehydrobromination, cyclization, bromo-migration, and the formation of unexpected tricyclic lactams. This research contributes to our understanding of the behavior of these compounds under photochemical conditions (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Safety And Hazards
2-Bromo-2-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
2-Bromo-2-methylpropanamide has gained significant attention in the field of chemistry due to its unique physical and chemical properties. Its potential applications and future directions are subjects of ongoing research.
Relevant Papers
Several papers have been published on the synthesis, properties, and applications of 2-Bromo-2-methylpropanamide . These papers provide valuable insights into the chemical behavior and potential uses of this compound.
properties
IUPAC Name |
2-bromo-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRIMJTZOOLIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225608 | |
Record name | Propanamide, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropanamide | |
CAS RN |
7462-74-0 | |
Record name | Propanamide, 2-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7462-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.